[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid
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Overview
Description
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is a complex organic compound with a unique structure that combines an amino group, an anilino group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.
Anilino Group Formation: Coupling reactions to introduce the anilino group.
Phosphonic Acid Group Introduction: Phosphorylation reactions to attach the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phosphonic acid group can chelate metal ions, affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-decylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-dodecylanilino)-4-oxobutyl]phosphonic acid
Uniqueness
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is unique due to its specific octyl chain length, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds with different alkyl chain lengths, affecting its solubility, bioavailability, and overall biological activity.
Properties
Molecular Formula |
C18H31N2O4P |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C18H31N2O4P/c1-2-3-4-5-6-7-9-15-10-8-11-16(14-15)20-18(21)17(19)12-13-25(22,23)24/h8,10-11,14,17H,2-7,9,12-13,19H2,1H3,(H,20,21)(H2,22,23,24) |
InChI Key |
FMLHSOGKNHADEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Origin of Product |
United States |
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